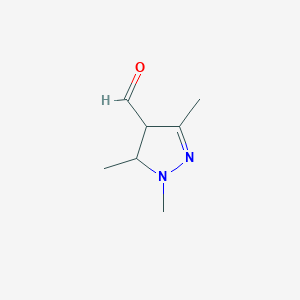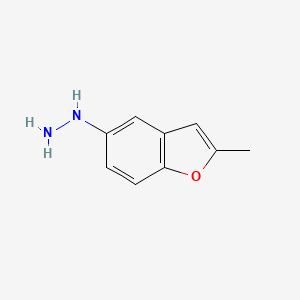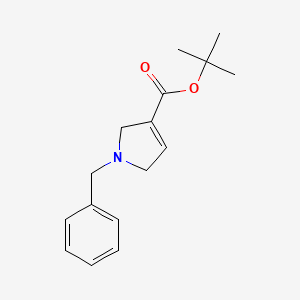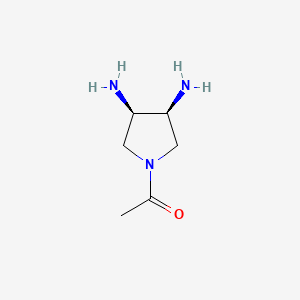
3-Ethoxy-5-(4-methoxyphenyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-5-(4-methoxyphenyl)-1H-1,2,4-triazole is a heterocyclic compound belonging to the class of 1,2,4-triazoles These compounds are characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-5-(4-methoxyphenyl)-1H-1,2,4-triazole typically involves the reaction of arylglyoxal hydrates with N-alkoxyureas in acetic acid. This reaction selectively forms 3-alkoxy-5-arylimidazolidine-2,4-diones, which can be further processed to yield the desired triazole compound . The reaction conditions usually involve maintaining the reaction mixture at a temperature range of 15-20°C for 24-96 hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of recyclable ionic liquids as solvents can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethoxy-5-(4-methoxyphenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield triazol-3-ones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride in pyridine is often used for reduction reactions.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, triazol-3-ones, and other heterocyclic compounds .
Applications De Recherche Scientifique
3-Ethoxy-5-(4-methoxyphenyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antioxidant properties.
Industry: Utilized in the development of sensors, photo stabilizers, and erosion inhibitors.
Mécanisme D'action
The mechanism of action of 3-Ethoxy-5-(4-methoxyphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors, leading to various biological effects such as antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methoxy-5-phenylimidazolidine-2,4-dione
- 3-Ethoxy-5-phenylimidazolidine-2,4-dione
- 3-Butoxy-5-(4-chlorophenyl)imidazolidine-2,4-dione
Uniqueness
3-Ethoxy-5-(4-methoxyphenyl)-1H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxy and methoxy groups enhances its solubility and reactivity, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
62036-07-1 |
|---|---|
Formule moléculaire |
C11H13N3O2 |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
3-ethoxy-5-(4-methoxyphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C11H13N3O2/c1-3-16-11-12-10(13-14-11)8-4-6-9(15-2)7-5-8/h4-7H,3H2,1-2H3,(H,12,13,14) |
Clé InChI |
UYDXTGWDFJUSKB-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NNC(=N1)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Methylthio)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B12871452.png)





![2-(4-bromophenyl)-1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)ethanone](/img/structure/B12871511.png)




![2-(4-(Bromomethyl)benzo[d]oxazol-2-yl)-2-hydroxyacetic acid](/img/structure/B12871526.png)


